molecular formula C12H26O4Si B1589705 5,6-Epoxyhexyltriethoxysilane CAS No. 86138-01-4

5,6-Epoxyhexyltriethoxysilane

Cat. No.: B1589705
CAS No.: 86138-01-4
M. Wt: 262.42 g/mol
InChI Key: HHPPHUYKUOAWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Epoxyhexyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₆O₄Si. It is characterized by the presence of an epoxy group and three ethoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and in surface modification applications due to its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Epoxyhexyltriethoxysilane typically involves the reaction of 5,6-epoxyhexanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

5,6-Epoxyhexanol+TriethoxysilaneCatalystThis compound\text{5,6-Epoxyhexanol} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} 5,6-Epoxyhexanol+TriethoxysilaneCatalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-Epoxyhexyltriethoxysilane undergoes various types of chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.

    Epoxy Ring Opening: The epoxy group can react with nucleophiles, such as amines or alcohols, leading to ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often facilitated by heating or the presence of a catalyst.

    Epoxy Ring Opening: Commonly uses nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

5,6-Epoxyhexyltriethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Epoxyhexyltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The epoxy group can react with nucleophiles, leading to the formation of stable β-hydroxyalkyl derivatives. The ethoxy groups can undergo hydrolysis and condensation reactions, resulting in the formation of siloxane networks. These reactions enhance the adhesion and compatibility of the compound with different materials .

Comparison with Similar Compounds

Similar Compounds

  • γ-Glycidoxypropyltrimethoxysilane
  • β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
  • γ-Glycidoxypropylmethyldiethoxysilane

Comparison

5,6-Epoxyhexyltriethoxysilane is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Compared to γ-Glycidoxypropyltrimethoxysilane, it offers better hydrolytic stability. In contrast to β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, it has a more flexible aliphatic chain, which can be advantageous in certain applications .

Properties

IUPAC Name

triethoxy-[4-(oxiran-2-yl)butyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPPHUYKUOAWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCC1CO1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458811
Record name 5,6-EPOXYHEXYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86138-01-4
Record name 5,6-EPOXYHEXYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Epoxyhexyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
5,6-Epoxyhexyltriethoxysilane
Reactant of Route 3
Reactant of Route 3
5,6-Epoxyhexyltriethoxysilane
Reactant of Route 4
Reactant of Route 4
5,6-Epoxyhexyltriethoxysilane
Reactant of Route 5
5,6-Epoxyhexyltriethoxysilane
Reactant of Route 6
5,6-Epoxyhexyltriethoxysilane
Customer
Q & A

Q1: What is the role of 5,6-Epoxyhexyltriethoxysilane in the described consolidating compositions?

A1: this compound functions as a silane-based resin in the consolidating compositions. [] The composition, designed for consolidation purposes, incorporates an aqueous-based fluid, the this compound resin, a silane-based amine curing agent, and a retarding agent. [] The epoxy functionality of this compound likely enables it to react with the amine curing agent, leading to the formation of a crosslinked network that provides consolidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.